

(R)-2-Amino-2-(m-tolyl)ethanol chemical properties

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Compound of Interest

Compound Name: (R)-2-Amino-2-(m-tolyl)ethanol

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An In-Depth Technical Guide to the Chemical Properties and Applications of **(R)-2-Amino-2-(m-tolyl)ethanol**

This guide provides a comprehensive technical overview of **(R)-2-Amino-2-(m-tolyl)ethanol**, a chiral building block of significant interest to researchers and professionals in drug development and fine chemical synthesis. We will delve into its chemical properties, stereochemical importance, synthesis, and analytical characterization, offering field-proven insights into its application.

Executive Summary

(R)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of complex, enantiomerically pure pharmaceutical agents. Its structure, featuring a stereocenter benzylic to both an amino and a hydroxyl group, makes it a valuable precursor for molecules targeting the central nervous system and other biological pathways. The precise (R)-configuration is often critical for achieving the desired pharmacological activity and minimizing off-target effects, highlighting the importance of robust asymmetric synthesis and analytical verification methods, which will be detailed herein.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of the physicochemical properties of a synthetic intermediate are foundational to its effective use in multi-step synthesis and process development.

Chemical Identifiers

Identifier	Value	Source(s)
Chemical Name	(2R)-2-amino-2-(3-methylphenyl)ethanol	[1]
Synonyms	(R)-2-Amino-2-(m-tolyl)ethanol	[1]
CAS Number	926292-63-9	[1] [2]
Molecular Formula	C ₉ H ₁₃ NO	[1]
Molecular Weight	151.21 g/mol	[1]
InChI Key	RJJLTGSKFNJQCZ-VIFPVBQESA-N	[1]
Canonical SMILES	CC1=CC(=CC=C1)CO	[2]

Physicochemical Data

While extensive experimental data for this specific intermediate is not broadly published, the following table combines available information with data from closely related analogs and established chemical principles.

Property	Value / Expected Range	Notes	Source(s)
Physical Form	White to off-white solid	[1]	
Melting Point	~75-80 °C (estimated)	Based on the analogous compound (S)-(+)-2-phenylglycinol (75-78 °C).[3][4]	
Boiling Point	>150 °C (estimated at reduced pressure)	High boiling point is expected due to hydrogen bonding capabilities. Data from related amino alcohols.	
Solubility	Soluble in Methanol, Ethanol, DMSO, Chloroform. Limited solubility in water.	Based on data for (R)-(-)-2-Phenylglycinol and general principles for amino alcohols.[5][6]	
pKa	~9-10 (amine), ~14-15 (alcohol) (estimated)	Estimated based on typical values for benzylic amines and primary alcohols.	[7]
Purity	≥97% (typical)	Commercially available purity.	[1]
Storage	2-8°C, keep in dark place, sealed in dry	Recommended for maintaining stability and preventing degradation.	[1][2]

The Significance of Chirality: The (R)-Enantiomer

In drug development, the three-dimensional arrangement of atoms is paramount. For many biologically active molecules, only one enantiomer (a non-superimposable mirror image) interacts correctly with the chiral environment of its biological target (e.g., an enzyme or receptor), eliciting the desired therapeutic effect. The other enantiomer may be inactive or, in some cases, cause undesirable side effects.

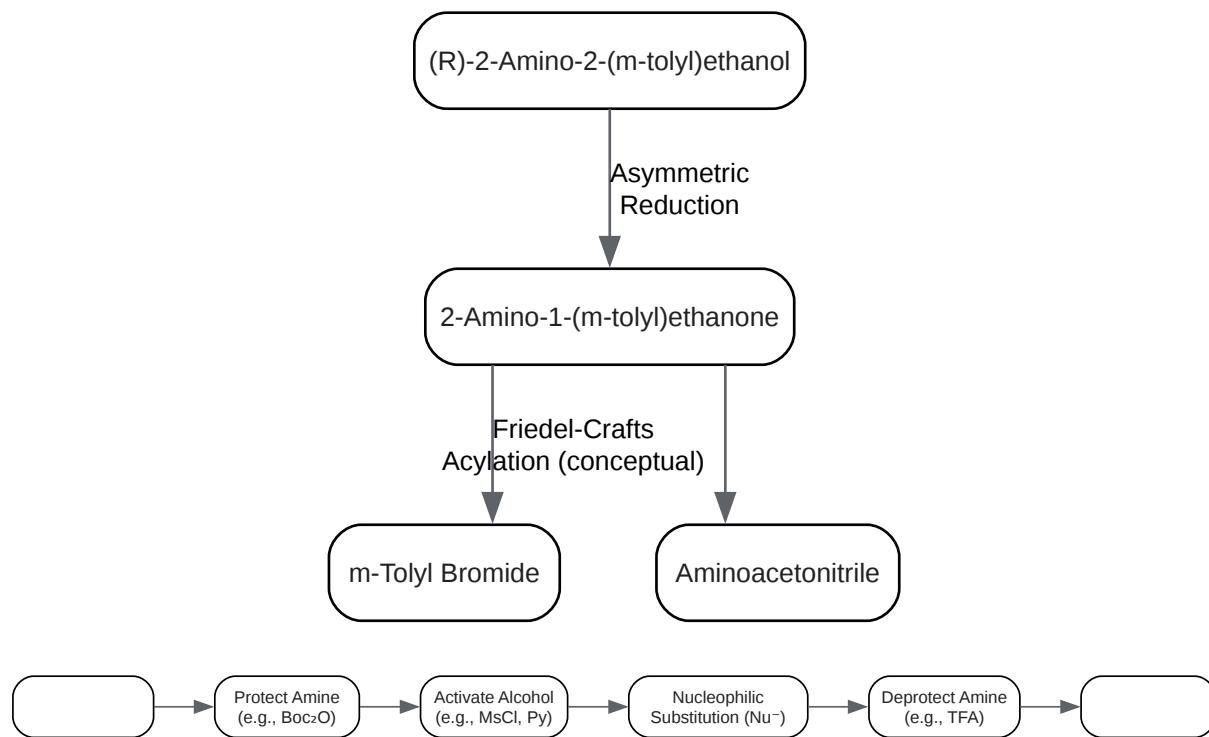
(R)-2-Amino-2-(m-tolyl)ethanol belongs to the phenylethanolamine class of compounds. This structural motif is found in many β -adrenergic receptor agonists. Research into novel $\beta 2$ -adrenoceptor agonists has shown that stereochemistry is critical, with one enantiomer often being significantly more active than the other.^[8] Therefore, securing the (R)-configuration of this building block is a critical first step in the synthesis of stereochemically pure drug candidates, ensuring target specificity and efficacy.

Synthesis and Manufacturing

The creation of a single, desired enantiomer requires a strategic approach known as asymmetric synthesis. For a molecule like **(R)-2-Amino-2-(m-tolyl)ethanol**, the most direct and industrially scalable method is the asymmetric reduction of a prochiral ketone.

Retrosynthetic Analysis

The logic of the synthesis can be visualized by working backward from the target molecule. The primary disconnection is the C-O bond formed by the reduction of a ketone, revealing the key starting material.

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